2-((4-Nitrophenyl)thio)benzothiazole

iNOS inhibition inflammation medicinal chemistry

Sourcing a reliable intermediate for iNOS inhibitor development can be challenging. This compound is a critical precursor yielding inhibitors with 26-fold higher potency than aminoguanidine, essential for septic shock research. As a versatile benzothiazole building block, it enables the synthesis of superior fluorescent sensors for materials science and sulfone libraries for antimicrobial screening. Procure a high-purity, research-grade chemical with verified structural integrity to ensure reproducibility in your SAR studies and assay development.

Molecular Formula C13H8N2O2S2
Molecular Weight 288.3 g/mol
CAS No. 19387-54-3
Cat. No. B091992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Nitrophenyl)thio)benzothiazole
CAS19387-54-3
Molecular FormulaC13H8N2O2S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2S2/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H
InChIKeyCFKYGISPRYOSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Nitrophenyl)thio)benzothiazole Overview


2-((4-Nitrophenyl)thio)benzothiazole (CAS 19387-54-3) is a substituted benzothiazole featuring a 4-nitrophenylthio moiety at the 2-position of the benzothiazole core [1]. Benzothiazoles constitute a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, which has driven extensive research into their derivatives [2]. The presence of the 4-nitrophenylthio group confers distinct chemical properties, enabling its utility as a versatile intermediate in the synthesis of more complex molecules and as a substrate for further functionalization .

Synthesis Nitro-group dependent intermediate for iNOS inhibitor pathway research
Probe Dev Benzothiazole-nitroaryl scaffold for fluorescence probe studies
Library Established oxidation route to sulfone compound library synthesis

Why 2-((4-Nitrophenyl)thio)benzothiazole Is Irreplaceable


Substituting 2-((4-Nitrophenyl)thio)benzothiazole with other benzothiazole derivatives is not straightforward due to the unique chemical and biological profile conferred by the 4-nitrophenylthio group. The electron-withdrawing nitro group significantly modulates the electronic properties of the thioether linkage, impacting both its reactivity in synthetic transformations and its interaction with biological targets [1]. As evidenced by its role as a key intermediate in the synthesis of potent iNOS inhibitors, this specific substitution pattern is essential for downstream biological activity, which cannot be replicated by simpler analogs lacking the nitro or thio functionalities [2]. The quantitative evidence below delineates these critical differences, underscoring the compound's unique value proposition in specific research and industrial contexts.

4-Nitrophenylthio group modulates electronic properties of the thioether linkage for downstream synthetic reactivity
Analogs lacking the nitro group may not support the same oxidation or reduction pathway selectivity
Specific substitution pattern enables derivative iNOS inhibitor synthesis with reported target engagement
Simpler benzothiazole analogs without thio or nitro functionality may not yield comparable derivative activity

Quantitative Advantages of 2-((4-Nitrophenyl)thio)benzothiazole


Superior iNOS Inhibition vs. Aminoguanidine

2-((4-Nitrophenyl)thio)benzothiazole is not merely a structural analog but a crucial synthetic intermediate for generating a series of highly potent inducible nitric oxide synthase (iNOS) inhibitors [1]. The compound's reduction product, 2-(4-aminophenylmercapto)benzothiazole, serves as the foundational building block for S-alkyl and N-alkyl isothiourea derivatives [1]. In pharmacological testing, one derivative from this synthetic pathway, compound 8j, demonstrated an iNOS inhibitory activity 26 times more potent than the standard inhibitor aminoguanidine [1]. This stark difference highlights that the 4-nitrophenylthio moiety is essential for achieving this superior therapeutic potential, a property that is absent in benzothiazoles lacking this specific substitution pattern.

iNOS Inhibition
Class-level
Derivative 8j: 26-fold vs aminoguanidine in vitro
Supports iNOS pathway inhibitor research using this synthetic intermediate
Class-level inference; derivative-specific assay context
iNOS inhibition inflammation medicinal chemistry

Stronger Fluorescence than Benzoxazole Analog

In a comparative study, the reaction of 2-mercaptobenzothiazole with 4-chloro-7-nitrobenzofurazan (NBD-Cl) yielded the crystalline sulfide 3a, which is a direct analog of 2-((4-Nitrophenyl)thio)benzothiazole [1]. Crucially, compound 3a exhibited more intense fluorescence than its benzoxazole counterpart 5, which was synthesized under identical conditions [1]. This quantifiable difference in fluorescence intensity directly impacts the performance of these compounds in applications such as fluorescent probes, sensors, and optoelectronic materials. The distinct benzothiazole core, coupled with the nitroaryl substituent, is responsible for this enhanced photophysical property, making the benzothiazole-based sulfide the superior choice for research requiring strong fluorescence.

Fluorescence
Head-to-head
Benzothiazole sulfide higher intensity vs benzoxazole analog
May support fluorescence probe and sensor development research
Direct comparison; benzothiazole vs benzoxazole derivative
fluorescence materials science benzofurazan

Efficient Route to Bioactive Sulfones

The 2-(4-nitrophenyl)thio moiety is specifically designed for a high-yield, two-step transformation into sulfones, which are known to possess antimicrobial activity [1]. The synthetic pathway involves the initial synthesis of 2-(4-nitrophenyl)thio derivatives, followed by KMnO4-oxidation to their corresponding sulfones, and finally dissolved-metal reduction [1]. This sequence is not as readily or efficiently executed with other 2-substituted benzothiazoles lacking the nitro group, as the nitro group can also serve as a handle for further modification or as a modulator of electronic properties during the oxidation step. The presence of the 4-nitrophenyl group thus provides a distinct and quantifiable advantage in terms of synthetic versatility and access to biologically relevant chemotypes.

Sulfone Route
Class-level
Thio derivative KMnO4 oxidation sulfone dissolved-metal reduction
Established pathway for sulfone library synthesis; nitro-group dependent
Class-level; pathway specificity requires verification
synthetic chemistry sulfone antimicrobial

Application Scenarios for 2-((4-Nitrophenyl)thio)benzothiazole


iNOS Inhibitor Synthesis for Inflammation

Given its established role as a precursor to compounds with 26-fold greater potency than aminoguanidine, 2-((4-Nitrophenyl)thio)benzothiazole is ideally suited for medicinal chemistry programs focused on developing novel iNOS inhibitors for the treatment of septic shock and inflammatory diseases [1]. Its procurement is essential for replicating and expanding upon the SAR of the S-alkyl and N-alkyl isothiourea series.

Fluorescent Probe and Sensor Development

The demonstrated superior fluorescence of its benzofurazan derivative over the analogous benzoxazole compound positions 2-((4-Nitrophenyl)thio)benzothiazole and its derivatives as excellent candidates for materials science applications [2]. Researchers developing new fluorescent sensors, imaging agents, or optoelectronic materials should consider this compound as a core building block to achieve enhanced photophysical performance.

Sulfone-Based Compound Library Construction

The compound's established synthetic route to sulfones makes it a valuable asset for high-throughput screening campaigns [3]. Its use can streamline the generation of structurally diverse compound libraries for antimicrobial and anticancer drug discovery, offering a synthetic advantage over benzothiazole analogs that cannot be as readily transformed into this therapeutically relevant chemotype.

Application
Selection Property
Validation Focus
iNOS pathway inhibitor synthesis
Nitro-group dependent synthetic pathway
Derivative iNOS activity verification in model systems
Fluorescent probe development
Benzothiazole-nitroaryl photophysical profile
Fluorescence intensity benchmarking against analog scaffolds
Sulfone compound library synthesis
Established oxidation-reduction route
Sulfone derivative characterization and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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